3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea
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Overview
Description
3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a difluorophenyl group and an octahydrobenzo[b][1,4]dioxin ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative of octahydrobenzo[b][1,4]dioxin. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes:
Preparation of 2,6-difluoroaniline: This can be synthesized from 2,6-difluoronitrobenzene through catalytic hydrogenation.
Synthesis of octahydrobenzo[b][1,4]dioxin: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the urea linkage: The final step involves the reaction of 2,6-difluoroaniline with the isocyanate derivative of octahydrobenzo[b][1,4]dioxin.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(tetrahydrobenzo[b][1,4]dioxin-6-yl)urea
- 1-(2,6-Difluorophenyl)-3-(hexahydrobenzo[b][1,4]dioxin-6-yl)urea
Uniqueness
3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is unique due to its specific ring structure and the presence of difluorophenyl and urea moieties
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-10-2-1-3-11(17)14(10)19-15(20)18-9-4-5-12-13(8-9)22-7-6-21-12/h1-3,9,12-13H,4-8H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULRSCLALIHISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NC3=C(C=CC=C3F)F)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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